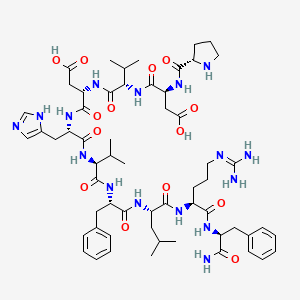
Pro-asp-val-asp-his-val-phe-leu-arg-phe-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It belongs to the FMRFamide-like family of neuropeptides, which are known to modulate the actions of various skeletal and visceral muscles in insects . SchistoFLRFamide has been shown to have significant effects on the heart and skeletal muscles of locusts, influencing both the amplitude and frequency of muscle contractions .
Métodos De Preparación
SchistoFLRFamide was originally isolated from the nervous system of Schistocerca gregaria using a combination of radioimmunoassay, high-performance liquid chromatography (HPLC), and bioassay . The synthetic peptide can be prepared using solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthetic peptide is then purified using HPLC to ensure its purity and bioactivity .
Análisis De Reacciones Químicas
SchistoFLRFamide undergoes various chemical reactions, primarily involving its interaction with receptors in the nervous system. It has been shown to inhibit spontaneous contractions of the locust heart and modulate contractions induced in the extensor tibiae muscle by stimulation of the slow excitatory motoneurone . The peptide exhibits a dose-dependent effect, with observable effects occurring at concentrations between 10^-9 and 10^-8 mol/L . The major products formed from these reactions include changes in muscle contraction amplitude and frequency .
Aplicaciones Científicas De Investigación
SchistoFLRFamide has several scientific research applications, particularly in the fields of neurobiology and physiology. It is used to study the modulation of muscle contractions in insects and the role of neuropeptides in regulating physiological processes . The peptide has been shown to decrease the amplitude and frequency of myogenic contractions and reduce basal tension in locust oviduct muscle . Additionally, SchistoFLRFamide is used as a tool to investigate the distribution and function of FMRFamide-like neuropeptides in the nervous system .
Mecanismo De Acción
SchistoFLRFamide exerts its effects by binding to specific receptors in the nervous system, leading to changes in muscle contraction amplitude and frequency . The peptide acts as an inhibitory neuropeptide, decreasing the amplitude and frequency of myogenic contractions and reducing basal tension in visceral muscles . The exact molecular targets and pathways involved in its mechanism of action are still being investigated, but it is known to interact with receptors that modulate muscle contractions .
Comparación Con Compuestos Similares
SchistoFLRFamide is part of a subfamily of insect FMRFamide-related peptides that share the sequence X1DVX4HX6FLRFamide . Similar compounds include leucomyosuppressin (pQDVDHVFLRFamide) and other FMRFamide-related peptides such as TNRNFLRFamide and SDRNFLRFamide . These peptides exhibit similar modulatory effects on muscle contractions but differ in their amino acid sequences and specific physiological roles . SchistoFLRFamide is unique in its potent dose-dependent cardioinhibitory effect on the locust heart and its ability to modulate both skeletal and visceral muscle contractions .
Propiedades
Fórmula molecular |
C59H86N16O14 |
|---|---|
Peso molecular |
1243.4 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C59H86N16O14/c1-31(2)23-40(52(83)67-38(20-14-22-65-59(61)62)51(82)68-39(49(60)80)24-34-15-9-7-10-16-34)69-53(84)41(25-35-17-11-8-12-18-35)72-57(88)47(32(3)4)74-55(86)42(26-36-29-63-30-66-36)70-54(85)43(27-45(76)77)73-58(89)48(33(5)6)75-56(87)44(28-46(78)79)71-50(81)37-19-13-21-64-37/h7-12,15-18,29-33,37-44,47-48,64H,13-14,19-28H2,1-6H3,(H2,60,80)(H,63,66)(H,67,83)(H,68,82)(H,69,84)(H,70,85)(H,71,81)(H,72,88)(H,73,89)(H,74,86)(H,75,87)(H,76,77)(H,78,79)(H4,61,62,65)/t37-,38-,39-,40-,41-,42-,43-,44-,47-,48-/m0/s1 |
Clave InChI |
MXQCHKYVLFWFJG-SYQAEKSOSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4 |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)
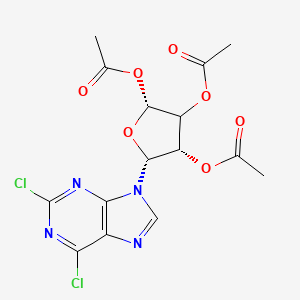
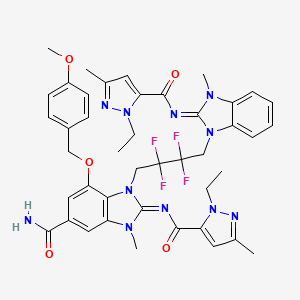

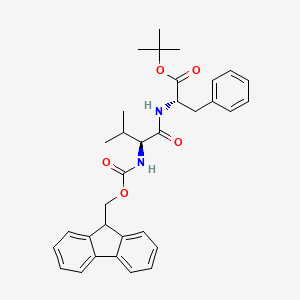
![3-[[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393944.png)
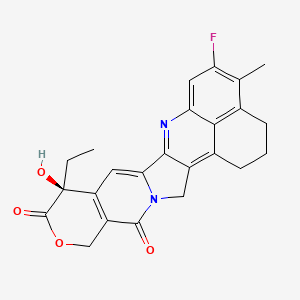

![6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)
